molecular formula C15H20BrNO6 B2921524 (R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate CAS No. 2244064-18-2

(R)-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate

Cat. No.: B2921524
CAS No.: 2244064-18-2
M. Wt: 390.23
InChI Key: KWHQQTCNHNIHQA-LDGFUSNJSA-N
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Description

®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is a complex organic compound that features a piperidine ring substituted with a bromophenyl group and a dihydroxysuccinate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate typically involves multiple stepsThe final step involves the addition of the dihydroxysuccinate moiety under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction can produce an alcohol .

Scientific Research Applications

Chemistry

In chemistry, ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on cellular processes. It may serve as a model compound for investigating the interactions between small molecules and biological targets .

Medicine

In medicinal chemistry, ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is explored for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific diseases .

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for creating high-performance polymers and other advanced materials .

Mechanism of Action

The mechanism of action of ®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain receptors or enzymes, while the piperidine ring can modulate the compound’s overall activity. The dihydroxysuccinate moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-3-(4-bromophenyl)piperidine (2R,3R)-2,3-dihydroxysuccinate is unique due to the presence of the bromophenyl group, which can significantly influence its reactivity and interaction with biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring .

Properties

IUPAC Name

(3R)-3-(4-bromophenyl)piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrN.C4H6O6/c12-11-5-3-9(4-6-11)10-2-1-7-13-8-10;5-1(3(7)8)2(6)4(9)10/h3-6,10,13H,1-2,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t10-;1-,2-/m01/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHQQTCNHNIHQA-LDGFUSNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CC=C(C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=C(C=C2)Br.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BrNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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